N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is involved in the synthesis of novel heterocyclic compounds, showcasing the versatility of furan and pyrazole derivatives in organic synthesis. Studies report the development of furan-fused heterocycles and pyrazole derivatives, highlighting the synthetic strategies to construct complex molecules with potential biological activities (Ergun et al., 2014; Hamed et al., 2020).
Antimicrobial and Antifungal Activities
Research into the biological activities of derivatives of this compound demonstrates their potential in antimicrobial and antifungal applications. Compounds synthesized from this core structure exhibit antimicrobial activity against a range of bacteria and fungi, suggesting their potential as therapeutic agents (Zaki et al., 2018; Idhayadhulla et al., 2012).
Anticancer Activities
Some derivatives of this compound have been evaluated for their anticancer properties. These studies highlight the potential of such compounds in the development of new anticancer therapies, with some derivatives showing promising activity against various cancer cell lines (Ahmed et al., 2019).
Agrochemical Applications
Beyond medical applications, derivatives of this compound have also been investigated for their use in agrochemicals, particularly as fungicides and nematocides. This research points to the broader utility of these compounds in fields beyond human health, including agriculture and pest management (Zhao et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to produce various effects at the molecular and cellular levels .
Action Environment
The action of similar compounds can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the specific structural features of the compound, including the presence of the phenyl and furan rings, and the pyrazole moiety.
Cellular Effects
Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(15-7-4-10-21-15)17-8-9-19-12-14(11-18-19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRKEXBEVYRJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.